molecular formula C9H15NOSSi B11888569 N-(Trimethylsilyl)benzenesulfinamide CAS No. 61511-61-3

N-(Trimethylsilyl)benzenesulfinamide

Cat. No.: B11888569
CAS No.: 61511-61-3
M. Wt: 213.37 g/mol
InChI Key: YZGGIYJYOMYTCG-UHFFFAOYSA-N
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Description

N-(Trimethylsilyl)benzenesulfinamide is an organosilicon compound featuring a sulfinamide (S=O) group attached to a benzene ring and a trimethylsilyl (TMS) moiety on the nitrogen atom. This compound is of interest in synthetic chemistry due to its dual functionality: the sulfinamide group participates in asymmetric synthesis and chiral auxiliaries, while the TMS group serves as a protective or directing agent in nucleophilic reactions . Its applications span catalysis, pharmaceuticals, and materials science, though its reactivity and stability are highly influenced by structural modifications in related compounds.

Properties

CAS No.

61511-61-3

Molecular Formula

C9H15NOSSi

Molecular Weight

213.37 g/mol

IUPAC Name

N-trimethylsilylbenzenesulfinamide

InChI

InChI=1S/C9H15NOSSi/c1-13(2,3)10-12(11)9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

YZGGIYJYOMYTCG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NS(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Trimethylsilyl)benzenesulfinamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of thiols with amines in the presence of an oxidizing agent, which facilitates the formation of the sulfur-nitrogen bond . Another approach involves the condensation of sulfinyl chlorides with amines, although this method can be challenging due to the instability and corrosiveness of sulfinyl chlorides .

Industrial Production Methods

Industrial production of this compound typically involves the use of readily available and low-cost starting materials, such as thiols and amines. The oxidative coupling method is preferred due to its efficiency and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

N-(Trimethylsilyl)benzenesulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfides, and substituted derivatives of this compound .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-(Trimethylsilyl)benzenesulfinamide and its analogs have been investigated for their anticancer properties. One significant mechanism of action involves the inhibition of carbonic anhydrase isozymes, particularly carbonic anhydrase IX, which is overexpressed in various tumors. Studies have shown that certain sulfonamide derivatives exhibit potent inhibitory effects against CA IX with IC50 values ranging from 10.93 to 25.06 nM, demonstrating selectivity over other isoforms like CA II . This selectivity is crucial for minimizing side effects in cancer therapy.

1.2 Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects, particularly in relation to the NLRP3 inflammasome, a critical player in inflammatory diseases. Research indicates that modifications to the sulfonamide moiety can enhance the inhibitory potency against NLRP3, suggesting potential therapeutic benefits in conditions such as Alzheimer’s disease and myocardial infarction . The efficacy of these compounds was confirmed through in vivo studies, highlighting their potential as anti-inflammatory agents.

Synthetic Methodologies

2.1 Synthesis of Sulfonamides

This compound serves as a precursor in the synthesis of various sulfonamides through reactions with different amines and sulfonyl chlorides. The ability to prepare aliphatic, aromatic, tertiary, secondary, and primary sulfonamides under mild conditions enhances its utility in organic synthesis . The reactions can be performed without solvents, facilitating easier product recovery and purification.

2.2 Polymerization and Material Science

Sulfonimidates derived from this compound have been utilized as precursors for polymers and other materials. These compounds can undergo polymerization processes to form useful materials with specific properties suitable for various industrial applications . The versatility of these derivatives makes them valuable in material science.

Biological Evaluations

3.1 Antibacterial Activity

In addition to its anticancer and anti-inflammatory applications, this compound has exhibited antibacterial properties. Its analogs have been tested against various bacterial strains, showing promising results in inhibiting bacterial growth and biofilm formation . This aspect is particularly relevant given the increasing concern over antibiotic resistance.

3.2 Structure-Activity Relationship Studies

Ongoing research focuses on understanding the structure-activity relationships (SAR) of this compound derivatives to optimize their biological activity. By systematically modifying different functional groups on the benzenesulfinamide scaffold, researchers aim to enhance potency and selectivity for specific targets .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1: Inhibition of Carbonic Anhydrase IX
    A series of benzenesulfonamide derivatives were synthesized and evaluated for their inhibitory effects on carbonic anhydrase IX. Compounds demonstrated significant selectivity and potency, making them candidates for further development as anticancer agents.
  • Case Study 2: Anti-inflammatory Effects in Mouse Models
    The efficacy of modified benzenesulfonamides was tested in transgenic mouse models of Alzheimer’s disease, revealing substantial reductions in neuroinflammation markers compared to control groups.

Mechanism of Action

The mechanism by which N-(Trimethylsilyl)benzenesulfinamide exerts its effects involves the interaction of the sulfinamide group with various molecular targets. The sulfur-nitrogen bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide (CAS 61511-62-4)

  • Structural Differences: A chloro substituent is introduced at the para position of the benzene ring (C9H14ClNOSSi) .
  • Higher molecular weight (263.9 g/mol vs. ~243 g/mol for the parent compound) may reduce solubility in polar solvents.
  • Applications : The chloro substitution could improve stability in acidic conditions, making it suitable for reactions requiring prolonged heating or harsh environments.
Property N-(Trimethylsilyl)benzenesulfinamide 4-Chloro Derivative
Molecular Formula C9H15NOSSi C9H14ClNOSSi
Molecular Weight (g/mol) ~243 263.9
Key Functional Groups Sulfinamide, TMS Sulfinamide, TMS, Cl
Solubility (Polar Solvents) Moderate Lower

N-Methyl-N-(trimethylsilyl)benzenesulfonamide (CAS 89902-34-1)

  • Structural Differences: Features a sulfonamide (SO2) group and a methyl substituent on the nitrogen (C10H17NO2SSi) .
  • Impact on Properties :
    • The sulfonamide group is more oxidized than sulfinamide, increasing electron-withdrawing effects and acidity of the N–H bond.
    • The methyl group introduces steric hindrance, reducing accessibility of the nitrogen for reactions.
  • Applications: The sulfonamide’s stronger electron-withdrawing nature makes it a better candidate for stabilizing negative charges in intermediates, such as in Mitsunobu reactions.
Property This compound N-Methyl Sulfonamide
Sulfur Oxidation State +4 (S=O) +6 (SO2)
Nitrogen Substituents TMS only TMS + Methyl
Acidity (N–H) Moderate Higher

N-(tert-Butyldimethylsilyl)benzenesulfonamide

  • Structural Differences: The bulkier tert-butyldimethylsilyl (TBS) group replaces TMS (C12H21NO2SSi) .
  • Impact on Properties :
    • TBS provides superior steric protection, enhancing stability under acidic or oxidative conditions.
    • Reduced solubility in aqueous media compared to TMS derivatives.
  • Applications : Preferred in multi-step syntheses requiring robust protecting groups, such as peptide synthesis or carbohydrate chemistry.
Property This compound TBS Sulfonamide
Silyl Group Size Trimethylsilyl (small) tert-Butyldimethylsilyl (bulky)
Stability (Acidic Conditions) Moderate High
Synthetic Utility Short-term protection Long-term protection

Reactivity in Silylation Reactions

This compound demonstrates distinct reactivity compared to traditional silylating agents:

  • Hexamethyldisilazane (HMDS): A milder agent, HMDS is less electrophilic and primarily silylates alcohols and amines under basic conditions. In contrast, the sulfinamide’s S=O group may enable selective silylation of stronger nucleophiles like thiols or enolates .
  • Bis-N,O-(trimethylsilyl)acetamide : This agent is more reactive due to its acetamide backbone, facilitating rapid silylation of sterically hindered substrates. This compound, however, offers slower kinetics but higher selectivity for sulfhydryl groups .

Biological Activity

N-(Trimethylsilyl)benzenesulfinamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfinamide group, which is known for its ability to interact with various biological targets. The trimethylsilyl group enhances the compound's lipophilicity, improving its membrane permeability and bioavailability. The general formula for this compound can be represented as C10H15NOSiC_{10}H_{15}NOSi.

The biological activity of this compound primarily arises from its interaction with enzymes and receptors:

  • Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. Notably, it has shown promise as an inhibitor of carbonic anhydrase (CA) enzymes, which play critical roles in physiological processes such as respiration and acid-base balance.
  • Molecular Interactions : Studies have indicated that the compound may exhibit selective inhibition against multiple isoforms of carbonic anhydrases, making it a candidate for drug development targeting conditions like glaucoma and cancer.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance:

  • Inhibition of Cancer Cell Lines : In vitro evaluations demonstrated that certain derivatives effectively inhibited the growth of various cancer cell lines, including ovarian cancer (OVCAR-8), with IC50 values ranging from 1.9 to 4.8 μM .
  • Mechanisms of Action : The compounds were found to inhibit migration and invasion in OVCAR-8 cells through modulation of pathways such as Wnt/β-catenin/GSK3β .
CompoundCell LineIC50 Value (μM)
7cOVCAR-80.54
15MCF-71.9
11NCI/ADR-RES2.1

Carbonic Anhydrase Inhibition

This compound has been identified as a potent inhibitor of carbonic anhydrase enzymes:

  • Inhibition Studies : Kinetic assays revealed that this compound exhibits significant inhibitory activity against multiple isoforms, indicating its potential application in treating diseases associated with CA dysfunction .

Case Studies

  • Ovarian Cancer Treatment : A study investigated a benzenesulfonamide derivative related to this compound that showed remarkable inhibition of ovarian cancer cell proliferation with minimal toxicity in vivo .
  • Carbonic Anhydrase Isoform Selectivity : Research utilizing molecular docking techniques has provided insights into how this compound interacts with specific isoforms of carbonic anhydrase, supporting its development as a selective therapeutic agent.

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